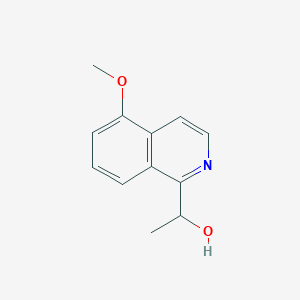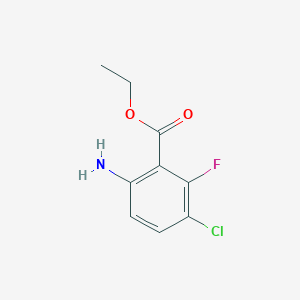
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the methoxyphenethylamine moiety: This can be done through a nucleophilic substitution reaction where the amine group of the methoxyphenethylamine attacks an electrophilic carbon center on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenethylamine moiety may interact with neurotransmitter receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-((2-hydroxyphenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-chlorophenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-nitrophenethyl)amino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups allows for unique interactions and applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-12-10-15(13-20)19-11-9-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3/t15-/m0/s1 |
InChI Key |
OHHKZDFUTRHVLP-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCCC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)






